

Toxicological Profile of Ethyl 3-benzoylacrylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-benzoylacrylate

Cat. No.: B098982

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Executive Summary

Ethyl 3-benzoylacrylate is a chemical intermediate with potential applications in various fields. This technical guide provides a comprehensive overview of its known toxicological profile based on available safety data sheets and information on structurally related compounds. While specific quantitative toxicity data for **Ethyl 3-benzoylacrylate** is largely unavailable, this document summarizes its identified hazards, outlines standard experimental protocols for their assessment, and discusses its potential mechanism of toxicity. The primary hazards associated with **Ethyl 3-benzoylacrylate** include skin and eye irritation, respiratory irritation, and the potential for skin sensitization. It is also classified as harmful if swallowed and toxic in contact with skin.

Chemical and Physical Properties

Property	Value
Chemical Name	Ethyl (2E)-4-oxo-4-phenylbut-2-enoate
Synonyms	Ethyl 3-benzoylacrylate, 3-Benzoylacrylic acid ethyl ester
CAS Number	17450-56-5[1]
Molecular Formula	C ₁₂ H ₁₂ O ₃
Molecular Weight	204.22 g/mol
Appearance	Clear yellow liquid[2]
Boiling Point	184-185 °C at 25 mmHg
Density	1.112 g/mL at 25 °C

Toxicological Hazards

Based on available Safety Data Sheets (SDS), **Ethyl 3-benzoylacrylate** is classified with the following hazards:

- Acute Oral Toxicity: Harmful if swallowed.[1][3]
- Acute Dermal Toxicity: Toxic in contact with skin.[1][3]
- Skin Corrosion/Irritation: Causes skin irritation.[1][4][5]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation and potentially serious eye damage.[1][3][4][5]
- Skin Sensitization: May cause an allergic skin reaction.[1][3]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4][5]

Currently, specific quantitative data such as LD50 (Lethal Dose, 50%) or EC3 (Effective Concentration for a threefold increase in lymphocyte proliferation) values for **Ethyl 3-benzoylacrylate** are not available in the public domain.[4][5]

Experimental Protocols

Detailed toxicological studies on **Ethyl 3-benzoylacrylate** have not been identified. However, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines for the key toxicological endpoints, which would be the basis for any future experimental investigations.

Acute Oral Toxicity (OECD 420, 423, or 425)

The assessment of acute oral toxicity is typically conducted using one of three OECD guidelines. The choice of method depends on the expected toxicity of the substance.

- Principle: A single dose of the substance is administered orally to a group of fasted animals, typically rats. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.
- Methodology:
 - Animal Selection: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
 - Dosage: A stepwise procedure is used, starting with a dose expected to cause some signs of toxicity. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
 - Administration: The test substance is administered by gavage.
 - Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes over 14 days.
 - Necropsy: A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 is calculated using statistical methods.

Acute Dermal Toxicity (OECD 402)

This test determines the potential for a substance to cause toxicity through skin contact.^[6]

- Principle: A single dose of the test substance is applied to the shorn skin of an animal (typically a rat or rabbit) for 24 hours.^[6]^[7] The animal is then observed for signs of toxicity and mortality.
- Methodology:
 - Animal Selection: Healthy young adult rats or rabbits with intact skin are used.
 - Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
 - Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape.
 - Observation: Animals are observed for mortality and clinical signs of toxicity for 14 days. Body weights are recorded weekly.
 - Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The dermal LD50 is determined.

Skin Irritation/Corrosion (OECD 404)

This assay evaluates the potential of a substance to cause reversible or irreversible skin inflammation.^[8]^[9]^[10]

- Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit) for a defined period. The degree of skin irritation is then scored at specified intervals.^[8]
- Methodology:
 - Animal Selection: Healthy young adult albino rabbits are used.

- Application: 0.5 mL of the liquid test substance is applied to a small patch of shorn skin and covered with a gauze patch.
- Exposure: The exposure duration is typically 4 hours.[8]
- Observation and Scoring: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11] The reactions are scored according to a standardized scale.
- Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause damage to the eye.[12][13]

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).[12] The eye is then examined for any damage to the cornea, iris, and conjunctiva.
- Methodology:
 - Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.
 - Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[12]
 - Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.
- Data Analysis: The scores for each component of the eye are recorded, and the substance is classified based on the severity and persistence of the ocular lesions.

Skin Sensitization (OECD 429 - Local Lymph Node Assay, LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. [\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Principle: The LLNA is based on the principle that skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.[\[14\]](#)[\[16\]](#) This proliferation is measured and is proportional to the dose and potency of the sensitizer.
- Methodology:
 - Animal Selection: A group of mice (typically CBA/J strain) is used for each dose group and the control.
 - Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[\[15\]](#)
 - Lymphocyte Proliferation Measurement: On day 6, the mice are injected with 3H-methyl thymidine. A few hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of 3H-methyl thymidine (a measure of cell proliferation) is determined using a β -scintillation counter.
- Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer if the SI is 3 or greater.[\[14\]](#)

Genotoxicity

A battery of tests is typically required to assess the genotoxic potential of a substance.

This in vitro test is used to detect point mutations.[\[18\]](#)[\[19\]](#)

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that carry mutations in genes involved in histidine or tryptophan synthesis, respectively.[\[18\]](#) These bacteria cannot grow in a medium lacking the specific amino acid. The test substance

is added to the culture, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow.

- Methodology:
 - Test System: At least five strains of bacteria are used.
 - Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
 - Exposure: The bacteria are exposed to a range of concentrations of the test substance.
 - Scoring: The number of revertant colonies is counted.
- Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

This test detects chromosomal damage.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[\[21\]](#)[\[22\]](#)[\[23\]](#) An increase in the frequency of micronucleated cells indicates chromosomal damage.
- Methodology:
 - Cell Cultures: Cultured mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are used.[\[20\]](#)
 - Exposure: The cells are exposed to the test substance with and without metabolic activation (S9).
 - Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone one cell division.
 - Scoring: The number of micronucleated cells is counted under a microscope.

- **Data Analysis:** A statistically significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Mechanism of Action

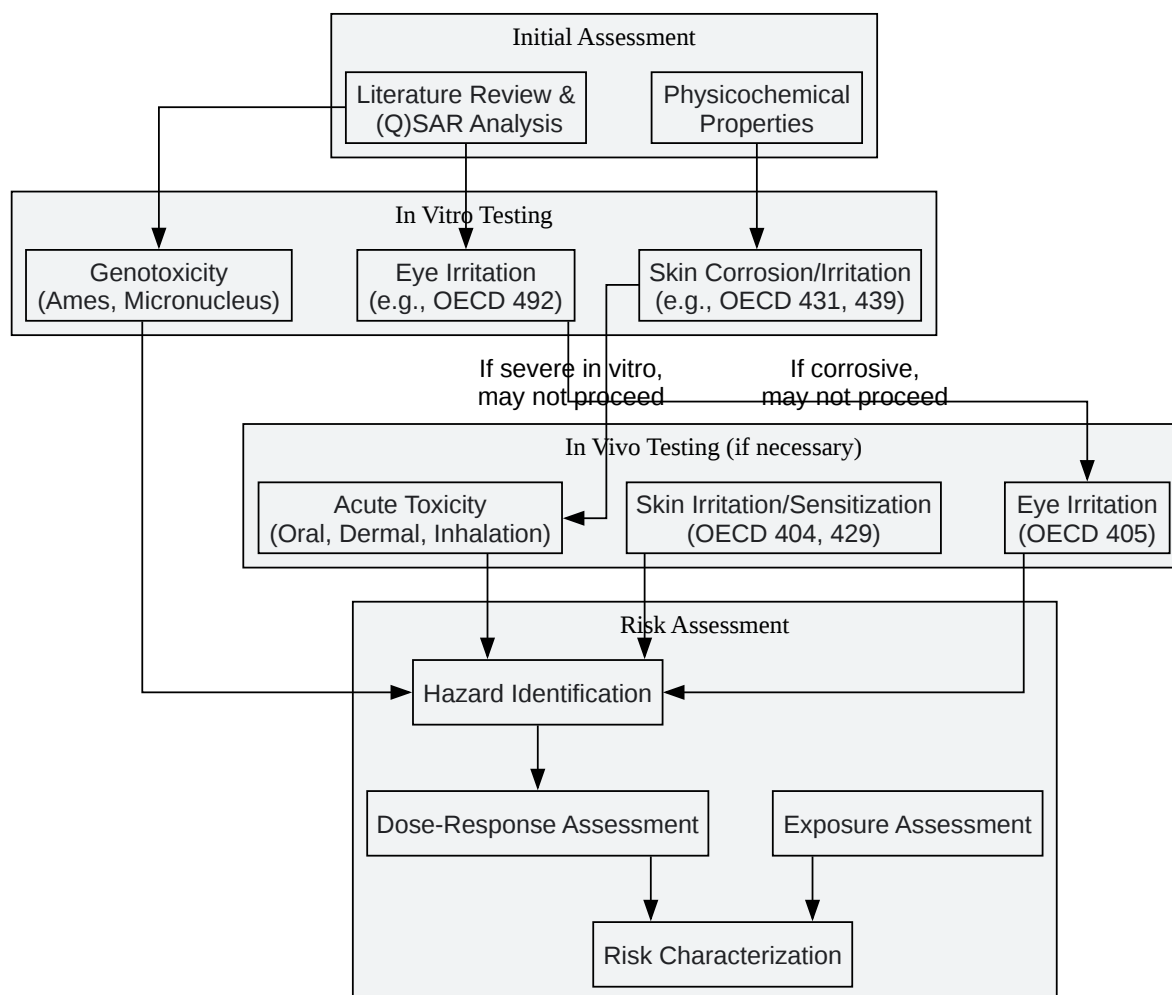
The toxicological effects of **Ethyl 3-benzoylacrylate** are likely related to its chemical structure, specifically the α,β -unsaturated carbonyl moiety. This functional group makes the molecule an electrophilic Michael acceptor.

Michael Addition

- **Principle:** As a Michael acceptor, **Ethyl 3-benzoylacrylate** can react with nucleophilic groups in biological macromolecules such as proteins and DNA.^[24] The most common biological nucleophile is the thiol group of cysteine residues in proteins and glutathione (GSH).^[25]
- **Consequences:**
 - **Protein Inactivation:** Covalent binding to proteins can alter their structure and function, leading to enzyme inhibition and disruption of cellular processes.
 - **Glutathione Depletion:** Reaction with GSH, a key cellular antioxidant, can lead to its depletion, making cells more susceptible to oxidative stress and damage from reactive oxygen species.
 - **DNA Adduct Formation:** While less common for acrylates compared to other Michael acceptors, direct reaction with DNA could potentially lead to mutations and genotoxicity.

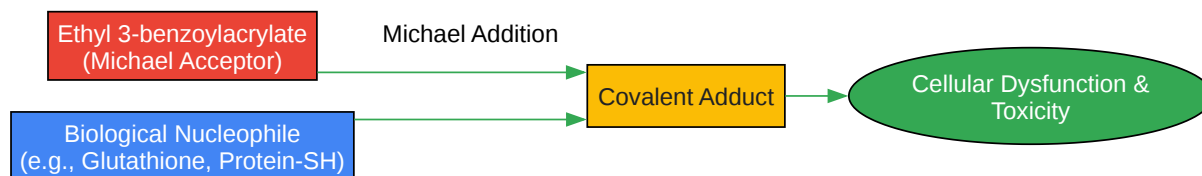
The reactivity of acrylates via Michael addition is a key determinant of their toxicity.^[26]

Visualizations



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Caption: General workflow for toxicological assessment of a chemical.



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Caption: Proposed mechanism of toxicity for **Ethyl 3-benzoylacrylate**.

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